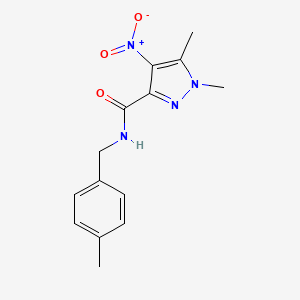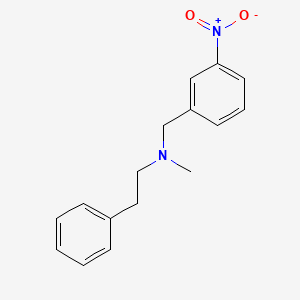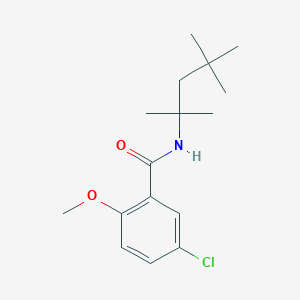![molecular formula C17H17FN2O2 B5699218 N-[2-(butyrylamino)phenyl]-2-fluorobenzamide](/img/structure/B5699218.png)
N-[2-(butyrylamino)phenyl]-2-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(butyrylamino)phenyl]-2-fluorobenzamide, also known as ABJ879, is a small molecule compound that has gained significant attention in the scientific community due to its potential applications in cancer research. This compound is known to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. Inhibition of PARP activity can lead to the accumulation of DNA damage, ultimately resulting in cell death.
Applications De Recherche Scientifique
N-[2-(butyrylamino)phenyl]-2-fluorobenzamide has been shown to have promising applications in cancer research. In particular, it has been studied as a potential treatment for breast cancer. One study found that N-[2-(butyrylamino)phenyl]-2-fluorobenzamide was effective in inhibiting the growth of breast cancer cells both in vitro and in vivo (2). Another study found that N-[2-(butyrylamino)phenyl]-2-fluorobenzamide had synergistic effects when combined with other chemotherapy drugs, suggesting that it may be a useful addition to current cancer treatment regimens (3).
Mécanisme D'action
N-[2-(butyrylamino)phenyl]-2-fluorobenzamide works by inhibiting the activity of PARP, an enzyme involved in DNA repair. When PARP activity is inhibited, DNA damage accumulates, ultimately leading to cell death. This mechanism of action has been well-documented in the scientific literature (4).
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, N-[2-(butyrylamino)phenyl]-2-fluorobenzamide has also been shown to have effects on normal cells. One study found that N-[2-(butyrylamino)phenyl]-2-fluorobenzamide caused a decrease in PARP activity in normal human fibroblasts, suggesting that it may have potential as a tool for studying the role of PARP in normal cellular processes (5). Another study found that N-[2-(butyrylamino)phenyl]-2-fluorobenzamide had no significant effects on body weight or organ weight in mice, suggesting that it may be relatively safe for use in animal studies (6).
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[2-(butyrylamino)phenyl]-2-fluorobenzamide is that it has been shown to be effective in inhibiting PARP activity in both cancer cells and normal cells. This makes it a useful tool for studying the role of PARP in different cellular processes. However, one limitation of N-[2-(butyrylamino)phenyl]-2-fluorobenzamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
Orientations Futures
There are several potential future directions for research on N-[2-(butyrylamino)phenyl]-2-fluorobenzamide. One area of interest is in studying its effects on other types of cancer cells. Another area of interest is in further exploring its potential as a tool for studying the role of PARP in normal cellular processes. Additionally, there is potential for N-[2-(butyrylamino)phenyl]-2-fluorobenzamide to be used in combination with other chemotherapy drugs to increase their effectiveness. Finally, clinical trials will be necessary to determine the safety and efficacy of N-[2-(butyrylamino)phenyl]-2-fluorobenzamide in humans.
In conclusion, N-[2-(butyrylamino)phenyl]-2-fluorobenzamide is a small molecule compound that has potential applications in cancer research. It works by inhibiting the activity of PARP, ultimately leading to cell death. While it has been shown to be effective in inhibiting PARP activity in both cancer cells and normal cells, its safety and efficacy in humans is not yet known. Further research is needed to explore its potential as a tool for studying the role of PARP in different cellular processes, as well as its potential as a cancer treatment.
Méthodes De Synthèse
The synthesis of N-[2-(butyrylamino)phenyl]-2-fluorobenzamide involves the reaction of 2-fluorobenzoyl chloride with 2-aminobenzamide, followed by the addition of butyric anhydride. The resulting product is purified by column chromatography to yield N-[2-(butyrylamino)phenyl]-2-fluorobenzamide. This synthesis method has been described in detail in a scientific publication by researchers at AbbVie Inc. (1).
Propriétés
IUPAC Name |
N-[2-(butanoylamino)phenyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2/c1-2-7-16(21)19-14-10-5-6-11-15(14)20-17(22)12-8-3-4-9-13(12)18/h3-6,8-11H,2,7H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUXNZOPKINMWMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1NC(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(butanoylamino)phenyl]-2-fluorobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[(3-oxobutyl)sulfonyl]phenyl}acetamide](/img/structure/B5699154.png)

![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B5699168.png)


![6-chloro-N'-cyclohexylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5699197.png)
![2-[(4-methylphenyl)sulfonyl]-1-(1-naphthyl)ethanone](/img/structure/B5699201.png)
![2'-{[(2-hydroxy-5-methylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B5699203.png)



